
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
概要
説明
Synthesis Analysis
DFMCA was first synthesized in 2010 by a group of chemists at the University of California, Berkeley, using organocatalysis. It can be synthesized through a number of methods. The most common method is by using organocatalysis, where an enantiomerically enriched catalyst is used to asymmetrically transform a precursor into the desired product. Another method for DFMCA synthesis is by using metal catalysts, such as rhodium or palladium.Molecular Structure Analysis
The molecular formula of DFMCA is C5H6F2O2. The InChI code is 1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m1/s1. The unique fluorine and methyl group substitution make DFMCA a stable and non-reactive cyclopropane derivative.Physical and Chemical Properties Analysis
DFMCA is a white crystalline solid with a melting point of 170°C. It is soluble in many organic solvents, such as methanol, ethanol, and acetone, but insoluble in water. The pKa value of DFMCA is around 3.9, which means it is a weak acid.科学的研究の応用
Deoxyfluorination of Carboxylic Acids
A study by Wang et al. (2021) explored the use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) for the deoxyfluorination of carboxylic acids, which could be a relevant method for modifying 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (Wang et al., 2021).
Inhibition of ACC Deaminase
The instability and inhibition mechanism of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) towards ACC deaminase was studied by Liu et al. (2015), indicating potential applications in enzyme inhibition studies (Liu et al., 2015).
Structural Analysis of Cyclopropane Carboxylic Acids
Korp et al. (1983) analyzed the structure and conformation of related cyclopropane carboxylic acids, which could provide insights into the structural properties of this compound (Korp et al., 1983).
Microwave Spectra Analysis
Research by Ford and Beaudet (1968) on the microwave spectrum of 2,2‐difluoro‐1‐methylcyclopropane might offer relevant insights into the physical properties of similar compounds (Ford & Beaudet, 1968).
Chemoenzymatic Synthesis
Lugano et al. (1992) described a chemoenzymatic synthesis approach for monocarboxylic acids, which could be adapted for synthesizing derivatives of this compound (Lugano et al., 1992).
Safety and Hazards
The safety information for DFMCA includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
作用機序
- Mode of Action One possible mode of action involves esterification. The carboxylic acid group in DFMCA can react with alcohols to form esters . Additionally, under harsh conditions, decarboxylation may occur, leading to the formation of a ketone .
Pharmacokinetics
生化学分析
Biochemical Properties
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The carboxylic acid group can participate in various chemical reactions, such as esterification and decarboxylation. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, esterification involves the reaction of the carboxylic acid group with alcohols to form esters, while decarboxylation can lead to the formation of ketones. These interactions highlight the compound’s versatility in biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially leading to enzyme inhibition or activation. The strained cyclopropane ring and electron-withdrawing fluorine atoms contribute to the compound’s reactivity, allowing it to participate in diverse chemical reactions. These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The cyclopropane ring may be susceptible to ring-opening reactions under specific conditions, affecting the compound’s stability over time. Long-term studies are necessary to assess the degradation products and their impact on cellular function. Understanding these temporal effects is essential for optimizing the use of this compound in research.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is crucial to determine the threshold effects and potential toxic or adverse effects at high doses. These studies will provide valuable insights into the compound’s safety and efficacy for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its reactive functional groups. The carboxylic acid group can undergo esterification and decarboxylation reactions, influencing metabolic flux and metabolite levels. The presence of fluorine atoms may also affect the compound’s interactions with enzymes and cofactors, further impacting its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s solubility in water and organic solvents affects its localization and accumulation in different cellular compartments. Transporters and binding proteins may facilitate its movement across cell membranes, contributing to its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
特性
IUPAC Name |
2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOEYKDGIQSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247657-28-7 | |
| Record name | rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


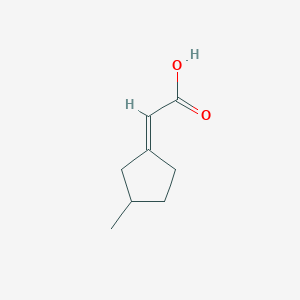
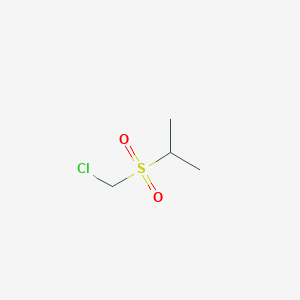
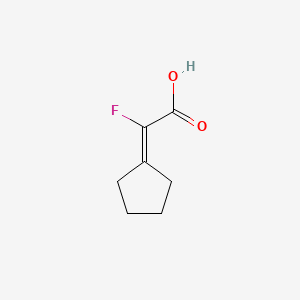
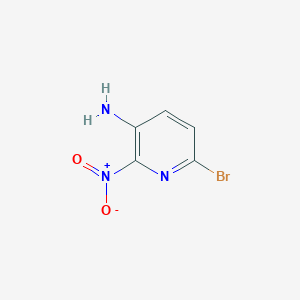
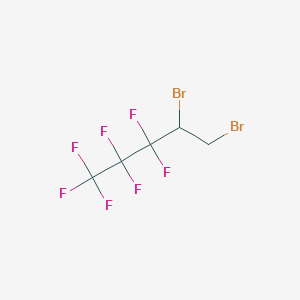
![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)

![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
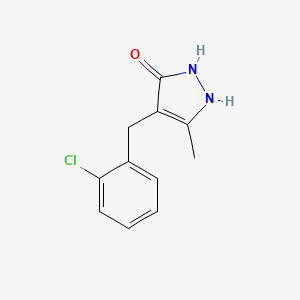
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
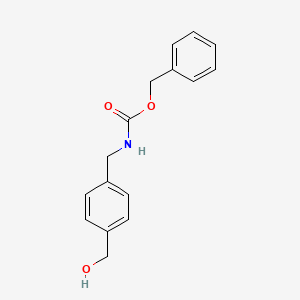
![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
